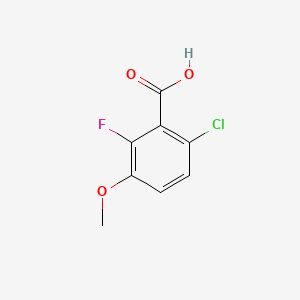

6-Chloro-2-fluoro-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBOXBUSYYCBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397401 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-58-7 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for the preparation of 6-Chloro-2-fluoro-3-methoxybenzoic acid, a valuable substituted aromatic compound with applications in pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of its substituents—a chlorine atom, a fluorine atom, and a methoxy group—makes it an attractive building block in the synthesis of more complex molecules. The synthetic strategy detailed herein focuses on a highly regioselective and efficient approach, beginning with a commercially available or readily synthesizable precursor and proceeding through a key directed ortho-lithiation step.

The overall synthetic pathway can be visualized as a two-stage process:

-

Synthesis of the Key Precursor: Preparation of 1-chloro-3-fluoro-2-methoxybenzene from a suitable starting material.

-

Directed ortho-Lithiation and Carboxylation: Regioselective deprotonation of the precursor followed by quenching with carbon dioxide to install the carboxylic acid functionality.

This approach is predicated on the well-established principles of Directed ortho-Metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings.[1][2]

Synthesis of the Key Precursor: 1-chloro-3-fluoro-2-methoxybenzene

A critical precursor for the final carboxylation step is 1-chloro-3-fluoro-2-methoxybenzene. While this compound may be commercially available, a reliable synthetic route from a more common starting material enhances the accessibility of the target molecule. A highly effective method involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom in a difluorinated benzene derivative.

Rationale for Precursor Synthesis Strategy

The chosen starting material for this stage is 1-chloro-2,6-difluorobenzene. The rationale for this selection is twofold:

-

Activation towards SNAr: The two fluorine atoms, being highly electronegative, activate the benzene ring towards nucleophilic attack.[3][4]

-

Regioselectivity of Methoxylation: The chlorine atom at the 1-position provides a degree of steric hindrance, and the electronic effects of the substituents favor the substitution of one of the fluorine atoms over the other, leading to the desired 2-methoxy product.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism.[4]

Experimental Protocol: Synthesis of 1-chloro-3-fluoro-2-methoxybenzene

Reaction Scheme:

Caption: Synthesis of the key precursor via nucleophilic aromatic substitution.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Chloro-2,6-difluorobenzene | 148.54 | 14.85 g | 100 |

| Sodium methoxide (solid) | 54.02 | 6.48 g | 120 |

| Methanol (anhydrous) | 32.04 | 200 mL | - |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,6-difluorobenzene and 200 mL of anhydrous methanol.

-

Stir the mixture to dissolve the starting material.

-

Carefully add solid sodium methoxide to the solution in portions. An exothermic reaction may be observed.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 150 mL of diethyl ether and 100 mL of water.

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Wash the organic layer with 50 mL of brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-chloro-3-fluoro-2-methoxybenzene by vacuum distillation to obtain a colorless to pale yellow liquid.

Directed ortho-Lithiation and Carboxylation

This is the pivotal stage of the synthesis, where the carboxylic acid group is introduced at the desired position on the aromatic ring. This is achieved through the powerful technique of Directed ortho-Metalation (DoM).

Mechanistic Principles and Regiocontrol

Directed ortho-metalation relies on the presence of a "directing metalation group" (DMG) on the aromatic ring.[1] In our precursor, 1-chloro-3-fluoro-2-methoxybenzene, the methoxy group (-OCH3) serves as an excellent DMG. The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium atom of the organolithium reagent (e.g., n-butyllithium), bringing the base into close proximity to the ortho proton. This "complex-induced proximity effect" dramatically increases the acidity of the ortho proton, facilitating its abstraction.[5]

In this specific substrate, there are two protons ortho to the methoxy group: at the C1 and C3 positions. However, the C1 position is already substituted with a fluorine atom. Therefore, lithiation is directed to the C3 position. The fluorine atom at the C2 position also contributes to the acidification of the adjacent C3 proton, further ensuring high regioselectivity.[6][7]

The resulting aryllithium intermediate is a potent nucleophile. It readily attacks the electrophilic carbon atom of carbon dioxide (typically added as solid dry ice) to form a lithium carboxylate salt.[8][9] Subsequent acidic workup protonates the carboxylate to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: The key Directed ortho-Lithiation and Carboxylation sequence.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Chloro-3-fluoro-2-methoxybenzene | 160.57 | 16.06 g | 100 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 110 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |

| Carbon dioxide (dry ice) | 44.01 | ~100 g | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | 200 mL | - |

Procedure:

-

Set up a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Add 1-chloro-3-fluoro-2-methoxybenzene and 250 mL of anhydrous THF to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

While maintaining the inert atmosphere, carefully add crushed dry ice to the reaction mixture in small portions. A significant amount of gas will evolve. Continue adding dry ice until the mixture becomes a thick slurry.

-

Allow the reaction mixture to slowly warm to room temperature overnight, with continuous stirring.

-

Quench the reaction by slowly adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with 100 mL of diethyl ether to remove any unreacted starting material. Discard the ether layer.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a white crystalline solid.[9]

Safety and Handling Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can cause severe burns upon contact with skin. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Anhydrous Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.

-

Dry Ice: Carbon dioxide is an asphyxiant in high concentrations. Handle dry ice in a well-ventilated area and wear cryogenic gloves to prevent frostbite.

-

Acidic and Basic Reagents: Sodium methoxide is corrosive. Hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the nucleophilic aromatic substitution of 1-chloro-2,6-difluorobenzene to form the key precursor, 1-chloro-3-fluoro-2-methoxybenzene, followed by a highly regioselective directed ortho-lithiation and subsequent carboxylation. The causality behind the regioselectivity of the lithiation step is well-understood and is governed by the powerful directing effect of the methoxy group, augmented by the electronic influence of the adjacent fluorine atom. The experimental protocols provided are based on established and robust chemical transformations, offering a clear and reproducible pathway for obtaining this valuable synthetic intermediate.

References

-

ChemBK. (2024). 2-Chloro-6-fluoroanisole. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Filo. (2025). Aryl lithium reacts with Co2 to give...Please give me reaction. Retrieved from [Link]

- Slocum, D. W., & Jennings, C. A. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry, 62(6), 1888-1891.

- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, 41(22), 3653-3663.

- Mortier, J., et al. (2020).

-

The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya! Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.

-

Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1272.

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Retrieved from [Link]

Sources

- 1. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-3-fluoro-2-methoxybenzoic acid (CAS No. 1550886-92-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Chloro-3-fluoro-2-methoxybenzoic acid (CAS No. 1550886-92-4), a halogenated and methoxylated benzoic acid derivative with significant potential in drug discovery. While specific research on this compound is nascent, this document synthesizes information from structurally related compounds to infer its physicochemical properties, potential biological activities, and plausible synthetic routes. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and similar substituted benzoic acid derivatives.

Introduction: The Significance of Substituted Benzoic Acids in Drug Discovery

The benzoic acid framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[1] The therapeutic efficacy and pharmacological profile of benzoic acid derivatives are profoundly influenced by the nature and placement of substituents on the aromatic ring. These modifications modulate the molecule's electronic character, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic properties.[1]

Halogenation, particularly with chlorine and fluorine, along with methoxylation, are common strategies in drug design to enhance metabolic stability, membrane permeability, and binding affinity. 4-Chloro-3-fluoro-2-methoxybenzoic acid incorporates these key features, making it a compound of considerable interest for further investigation.

Physicochemical Properties of 4-Chloro-3-fluoro-2-methoxybenzoic acid

| Property | Value | Source |

| CAS Number | 1550886-92-4 | N/A |

| IUPAC Name | 4-Chloro-3-fluoro-2-methoxybenzoic acid | N/A |

| Synonyms | 6-Chloro-2-fluoro-3-methoxybenzoic acid | N/A |

| Molecular Formula | C₈H₆ClFO₃ | N/A |

| Molecular Weight | 204.58 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone (predicted).[4] | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Inferred Biological Activity and Therapeutic Potential

The specific biological activities of 4-Chloro-3-fluoro-2-methoxybenzoic acid have not been extensively reported. However, based on the activities of structurally similar substituted benzoic acids, several therapeutic areas warrant investigation.

Anticancer Potential

Benzoic acid derivatives have demonstrated significant potential as anticancer agents.[2][3][5] The mechanism of action often involves the modulation of key signaling pathways that regulate cell division and proliferation.[2] The presence of a halogen and a methoxy group on the benzene ring can enhance the cytotoxic activity against various cancer cell lines.

Antimicrobial Activity

The benzoic acid scaffold is a known pharmacophore in various antimicrobial agents.[1] The presence of a nitro group, for instance, is often associated with antimicrobial properties.[1] While 4-Chloro-3-fluoro-2-methoxybenzoic acid lacks a nitro group, the combined electronic effects of the chloro, fluoro, and methoxy substituents may confer antimicrobial activity. Esters of substituted benzoic acids have also been investigated as prodrugs to improve their antimycobacterial activity.[6]

Anti-inflammatory and Analgesic Properties

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a substituted aromatic carboxylic acid scaffold.[4] The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that 4-Chloro-3-fluoro-2-methoxybenzoic acid could exhibit anti-inflammatory properties.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4-Chloro-3-fluoro-2-methoxybenzoic acid.

Experimental Protocol (Hypothetical)

-

Friedel-Crafts Acylation: To a solution of m-fluorotoluene in a suitable solvent, add anhydrous aluminum trichloride. Slowly add trichloroacetyl chloride and stir the mixture. This reaction is expected to yield a mixture of ortho- and para-acylated isomers.[7]

-

Hydrolysis: The resulting isomer mixture is then subjected to hydrolysis under alkaline conditions (e.g., using sodium hydroxide).[7]

-

Acidification: Subsequent acidification of the reaction mixture will yield the corresponding benzoic acid isomers.[7]

-

Isomer Separation: The target isomer, 4-Chloro-3-fluoro-2-methoxybenzoic acid, can then be separated from the other isomer through techniques such as recrystallization.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-Chloro-3-fluoro-2-methoxybenzoic acid is intrinsically linked to its substitution pattern.

Caption: Key structural features influencing the activity of 4-Chloro-3-fluoro-2-methoxybenzoic acid.

-

Carboxylic Acid Group: Essential for interacting with biological targets through hydrogen bonding.[1]

-

Chlorine Atom: Increases lipophilicity, potentially enhancing membrane permeability. Its electron-withdrawing nature also influences the acidity of the carboxylic acid.

-

Fluorine Atom: Often used to block metabolic oxidation and can enhance binding affinity to target proteins.

-

Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding.

Future Directions and Conclusion

4-Chloro-3-fluoro-2-methoxybenzoic acid represents a promising, yet underexplored, molecule in the landscape of drug discovery. The presence of multiple functional groups that are known to favorably modulate pharmacological properties makes it a compelling candidate for synthesis and biological evaluation. Future research should focus on developing a robust synthetic route, followed by a comprehensive screening for its potential anticancer, antimicrobial, and anti-inflammatory activities. Detailed structure-activity relationship studies on a series of its derivatives would further elucidate the key determinants of its biological activity and guide the design of more potent and selective therapeutic agents. This technical guide serves as a starting point to stimulate further investigation into this and other novel substituted benzoic acid derivatives.

References

- Lopes, F. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Molecules, 27(18), 5896.

-

Angene Chemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid. Retrieved from [Link]

- Taylor, E. C., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(4), 486-494.

- Almalki, A. S., et al. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4).

- Preprints.org. (2023).

- Preprints.org. (2023).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Benzoic Acid Derivatives in Chemical Synthesis. Retrieved from [Link]

- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7).

- Li, K., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 1980-1987.

- International Journal of Advanced Research in Science, Communication and Technology. (2025).

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

-

Alichem. (n.d.). 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. nbinno.com [nbinno.com]

- 5. preprints.org [preprints.org]

- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

The Cornerstone of Innovation: A Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzoic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 6-Chloro-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a key intermediate of significant interest. Its unique arrangement of chloro, fluoro, and methoxy functionalities on a benzoic acid core provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the realm of drug discovery. The interplay of these substituents imparts distinct electronic and steric properties, influencing reactivity and enabling selective transformations. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and structural elucidation to its synthesis and critical role in the development of innovative pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline powder. A thorough understanding of its fundamental properties is essential for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO₃ | [1] |

| Molecular Weight | 204.58 g/mol | |

| CAS Number | 886499-58-7 | |

| SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)O)F | [1] |

| InChI | InChI=1S/C8H6ClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | [1] |

| Melting Point | Not explicitly available for this specific isomer. Related isomer 6-Chloro-2-fluoro-3-methylbenzoic acid melts at 135-136°C.[2] | |

| Solubility | No specific data available. Expected to be sparingly soluble in water and soluble in common organic solvents like methanol, ethanol, and acetone. | |

| Appearance | White to off-white powder | [3] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible and efficient synthetic route starts from the commercially available 2,4-dichloro-1-fluorobenzene.

Synthetic Pathway Overview:

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol:

This protocol is a representative synthesis; specific conditions may require optimization.

Step 1: Nitration of 2,4-dichloro-1-fluorobenzene

-

To a stirred mixture of concentrated sulfuric acid, add 2,4-dichloro-1-fluorobenzene dropwise at a temperature maintained below 10°C.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) while keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-fluoro-1-nitrobenzene.

Step 2: Methoxylation

-

Dissolve the 2,4-dichloro-5-fluoro-1-nitrobenzene in methanol.

-

Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to give 2-chloro-4-methoxy-5-fluoro-1-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro compound in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Neutralize the filtrate and extract the product, 6-chloro-2-fluoro-3-methoxyaniline.

Step 4: Diazotization and Carboxylation (Sandmeyer-type reaction)

-

Dissolve the aniline derivative in a mixture of sulfuric acid and water and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to complete the formation of the benzonitrile intermediate.

-

Hydrolyze the resulting nitrile to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) followed by acidification.

-

The crude this compound can be purified by recrystallization.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The methoxy protons will typically appear as a singlet in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (typically >165 ppm). The aromatic carbons will have chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[3][4]

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption band will be present in the range of 1720-1680 cm⁻¹, corresponding to the carbonyl stretching vibration of the carboxylic acid.[4]

-

C-O Stretch: A peak in the 1320-1210 cm⁻¹ region is indicative of the C-O stretching of the carboxylic acid.

-

Ar-O Stretch: Aromatic ether C-O stretching will likely appear in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

-

C-Cl Stretch: A band in the 850-550 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

-

C-F Stretch: A strong absorption in the 1400-1000 cm⁻¹ region is characteristic of the C-F bond.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.[5] Fragmentation patterns will likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and the methoxy group (-OCH₃). Common fragments would include ions corresponding to [M-OH]⁺, [M-COOH]⁺, and further fragmentation of the aromatic ring.[6]

Applications in Drug Development: A Key Intermediate for Stearoyl-CoA Desaturase (SCD1) Inhibitors

This compound is a crucial building block in the synthesis of potent and selective inhibitors of Stearoyl-CoA Desaturase 1 (SCD1).[7] SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids to monounsaturated fatty acids.[8][9] Inhibition of SCD1 has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as certain types of cancer.[8][9][10]

The specific substitution pattern of this compound is often designed to fit into the active site of the SCD1 enzyme, contributing to the inhibitor's potency and selectivity. The chloro and fluoro groups can modulate the electronic properties and lipophilicity of the final molecule, while the methoxy group can participate in key hydrogen bonding interactions.

Illustrative Synthetic Application:

While specific proprietary syntheses are often not fully disclosed, a general representation of how this compound can be incorporated into an SCD1 inhibitor is through amide bond formation.

Caption: General scheme for the synthesis of an SCD1 inhibitor.

Experimental Workflow for Amide Coupling:

-

Activation of the Carboxylic Acid: this compound is converted to a more reactive species, such as an acyl chloride or an activated ester. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride, or with a peptide coupling reagent (e.g., HATU, HOBt/EDC).

-

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a suitable amine-containing fragment. This amine partner is often a complex heterocyclic moiety designed to interact with other regions of the SCD1 active site. The reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base to neutralize the acid byproduct.

-

Purification: The final SCD1 inhibitor is purified using standard techniques such as column chromatography or recrystallization to yield the highly pure active pharmaceutical ingredient.

Conclusion: An Enabling Molecule for Future Therapies

This compound stands as a testament to the power of rational molecular design in modern chemistry. Its carefully orchestrated array of functional groups provides a robust platform for the synthesis of complex and biologically active molecules. For researchers and scientists in the pharmaceutical industry, this compound represents a valuable tool in the quest for novel therapeutics, particularly in the promising area of metabolic disease and oncology through the inhibition of SCD1. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for unlocking its full potential and driving the next wave of innovation in drug discovery.

References

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

- Royal Society of Chemistry. (2018).

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]

- Jiang, J., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2340.

-

ResearchGate. (2025). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

- Expert Opinion on Therapeutic Patents. (2009). Stearoyl-CoA desaturase inhibitors: update on patented compounds.

-

National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1).

- Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

- PubMed. (2009). Novel and potent inhibitors of stearoyl-CoA desaturase-1. Part II: Identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide and its biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(15), 4070-4074.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US20090149458A1 - Inhibitors of stearoyl-coa desaturase.

-

ResearchGate. (2025). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 2. 6-Chloro-2-fluoro-3-methylbenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. scienceopen.com [scienceopen.com]

- 5. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. gsartor.org [gsartor.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of Tumor-Specific Irreversible Inhibitors of Stearoyl CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of 6-Chloro-2-fluoro-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, leveraging data from analogous compounds and established spectroscopic principles. This document serves as a valuable resource for researchers in identifying and characterizing this molecule, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: Unveiling the Molecular Architecture

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating methoxy group, and the carboxylic acid functionality dictates the chemical environment of each atom, which is in turn reflected in its interaction with electromagnetic radiation. This guide will systematically explore the expected outcomes of various spectroscopic techniques, providing a predictive framework for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: Probing the Protons

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton.

-

Aromatic Region: The two aromatic protons will appear as doublets due to coupling with the neighboring fluorine atom. Their precise chemical shifts will be influenced by the combined electronic effects of the substituents.

-

Methoxy Group: The three protons of the methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will give rise to a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a signal for each of the eight unique carbon atoms in the molecule. The chemical shifts will be diagnostic of their chemical environment.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to resonate at a significantly downfield position, typically in the range of 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative fluorine and chlorine atoms will show characteristic shifts and coupling patterns. Specifically, the carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the upfield region of the spectrum, generally around 55-65 ppm.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds.[1][2][3]

-

Chemical Shift: A single resonance is expected for the fluorine atom in this compound. Its chemical shift will be influenced by the electronic nature of the other substituents on the aromatic ring.[1][2]

-

Coupling: The fluorine signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | d | JHF ≈ 8-10 |

| ¹H (Aromatic) | 7.0 - 8.0 | d | JHF ≈ 2-4 |

| ¹H (OCH₃) | ~3.9 | s | - |

| ¹H (COOH) | >10 | br s | - |

| ¹³C (C=O) | 165 - 175 | s | - |

| ¹³C (C-F) | 150 - 165 | d | ¹JCF ≈ 240-260 |

| ¹³C (C-Cl) | 125 - 135 | s | - |

| ¹³C (C-OCH₃) | 145 - 155 | s | - |

| ¹³C (Aromatic) | 110 - 140 | m | |

| ¹³C (OCH₃) | 55 - 65 | s | - |

| ¹⁹F | -110 to -130 | m |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. For comparison, the FTIR spectra of the structurally similar 6-Chloro-2-fluoro-3-methylbenzoic acid are available and can provide insights.[4]

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group.

-

C-O Stretch: The stretching vibration of the C-O bond in the carboxylic acid and the methoxy group will appear in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl and C-F Stretches: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-F stretch is expected in the 1000-1400 cm⁻¹ range.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. Predicted mass spectrometry data for this compound suggests several possible adducts.[5]

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.58 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH). The presence of the halogen and methoxy substituents will also influence the fragmentation pattern, potentially leading to the loss of a chlorine atom, a fluorine atom, or a methyl radical.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [5]

| Adduct | m/z |

| [M+H]⁺ | 205.00623 |

| [M+Na]⁺ | 226.98817 |

| [M-H]⁻ | 202.99167 |

| [M+NH₄]⁺ | 222.03277 |

| [M+K]⁺ | 242.96211 |

Relationship between Spectroscopic Data

Caption: Interconnectivity of spectroscopic data for structural elucidation.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. While direct experimental data remains elusive in publicly accessible databases, the principles outlined in this guide, supported by data from analogous structures, offer a robust framework for the prediction and interpretation of its spectroscopic signature. This guide empowers researchers to confidently identify and characterize this molecule, facilitating its application in drug discovery and materials science.

References

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3884. [Link]

-

Li, Y., Zeng, P., Lou, Q., Su, X., Li, W., & Wang, X. (2020). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance, 313, 106716. [Link]

-

Foroozandeh, M., & Kirschner, K. N. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3166–3175. [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

SpectraBase. (n.d.). 6-Chloro-2-fluoro-3-methylbenzoic acid. [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

"physical and chemical properties of 6-Chloro-2-fluoro-3-methoxybenzoic acid"

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, fluoro, and methoxy functional groups on the benzoic acid core imparts specific reactivity and properties, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, handling, and applications, grounded in established scientific principles to support advanced research and development endeavors.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundation of sound scientific research. The following identifiers and structural representations are provided for this compound.

| Identifier | Value | Source |

| CAS Number | 886499-58-7 | [1] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2] |

| Molecular Weight | 204.58 g/mol | [1] |

| IUPAC Name | This compound | |

| InChIKey | LCBOXBUSYYCBLU-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)C(=O)O)F | [2] |

The structural arrangement of its functional groups is a key determinant of its chemical behavior. The fluorine and chlorine atoms act as electron-withdrawing groups, while the methoxy group can act as an electron-donating group through resonance. This electronic interplay significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The data available for this compound and related structures are summarized below.

| Property | Value | Notes |

| Appearance | White to beige solid/powder | Similar substituted benzoic acids appear as powders or crystals.[3][4][5] |

| Melting Point | 135°C - 136°C | Data for the closely related 6-Chloro-2-fluoro-3-methylbenzoic acid.[6] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents. | Halogenated and methoxy-substituted benzoic acids generally show low water solubility but are soluble in solvents like methanol, ethanol, and acetone.[5][7] |

| pKa | Not explicitly found, but expected to be lower than benzoic acid (4.2). | Electron-withdrawing groups like fluorine and chlorine increase the acidity (lower the pKa) of benzoic acids.[8][9] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three main functional regions: the carboxylic acid group, the substituted aromatic ring, and the methoxy group.

Acidity and Carboxylic Acid Reactions

The presence of two electron-withdrawing halogens (Cl and F) on the aromatic ring increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid.[8][9] This is due to the inductive effect, where the halogens pull electron density away from the carboxylate group, stabilizing the conjugate base and facilitating proton donation.[8][10]

This enhanced acidity makes it readily undergo typical carboxylic acid reactions, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine. This is a common strategy for incorporating the molecule into larger structures, such as active pharmaceutical ingredients (APIs).[11]

-

Salt Formation: Reaction with a base to form a carboxylate salt.

Aromatic Ring Reactivity: Electrophilic Substitution

The aromatic ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the carboxylic acid and halogen substituents.[10][12][13] These groups pull electron density out of the π-system of the ring, making it less attractive to incoming electrophiles.[10][13]

-

Directing Effects: The substituents direct incoming electrophiles to specific positions.

-

The -COOH group is a meta-director.[10]

-

The -Cl and -F groups are ortho-, para-directors, but are deactivating.

-

The -OCH₃ group is a strong ortho-, para-director and is activating.

-

The overall outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. The positions ortho and para to the activating methoxy group are the most likely sites of reaction, though steric hindrance from adjacent groups will play a significant role.

Caption: Illustrative workflow for benzoic acid synthesis via oxidation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde (e.g., 6-Chloro-2-fluoro-3-methoxybenzaldehyde) and sulfamic acid in a mixture of acetonitrile and water. [14]2. Oxidation: Prepare a solution of sodium chlorite (NaClO₂) in water. Slowly add the NaClO₂ solution to the reaction mixture, ensuring the temperature is controlled with an ice bath. [14]3. Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). [14]5. Acidification & Extraction: Acidify the mixture with hydrochloric acid to protonate the carboxylate, causing the benzoic acid product to become less water-soluble. Extract the product into an organic solvent like ethyl acetate. [14]6. Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Safety data sheets for similar compounds provide essential guidance. [3][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. [16][17]* Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. [3][15]Avoid contact with skin and eyes. [3][16]Wash hands thoroughly after handling. [15][16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][16]Keep away from incompatible materials such as strong oxidizing agents. [16][17]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [3][17]If irritation occurs, seek medical attention. [16] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding eyelids open. [3][17]Seek medical attention. [16] * Inhalation: Move to fresh air. [15][17] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical assistance. [3][17] Hazard Statements (Typical for this class of compound):

-

-

Causes skin irritation. [3][16]* Causes serious eye irritation. [3][16]* May cause respiratory irritation. [3]

References

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. National Institutes of Health (NIH). [Link]

-

CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. YouTube. [Link]

-

Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? Study.com. [Link]

-

Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]

-

Why do benzoic acid undergoes electrophilic substitution reaction at meta position? Quora. [Link]

-

This compound (C8H6ClFO3). PubChemLite. [Link]

-

6-Chloro-2-fluoro-3-methylbenzoic acid, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

-

3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. [Link]

-

2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health (NIH). [Link]

-

3-chloro-2-fluoro-6-methoxybenzoic acid (C8H6ClFO3). PubChemLite. [Link]

-

2-Fluoro-3-methoxybenzoic acid. PubChem. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

- Preparation method of methoxybenzoic acid.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Benzoic acid, 3-methoxy-. NIST WebBook. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). Filo. [Link]

-

Showing Compound 2-Methoxybenzoic acid (FDB010544). FooDB. [Link]

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).

-

The Crucial Role of 2-Fluoro-6-methoxybenzoic Acid in Modern Chemical Synthesis. [Link]

-

Benzoic acid, 2-methoxy-. NIST WebBook. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.nl [fishersci.nl]

- 7. nbinno.com [nbinno.com]

- 8. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. ossila.com [ossila.com]

- 12. homework.study.com [homework.study.com]

- 13. studymind.co.uk [studymind.co.uk]

- 14. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

"starting materials for 6-Chloro-2-fluoro-3-methoxybenzoic acid synthesis"

An In-depth Technical Guide to the Starting Materials and Synthetic Strategies for 6-Chloro-2-fluoro-3-methoxybenzoic acid

Executive Summary

This compound is a highly functionalized aromatic compound, often serving as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. Its specific substitution pattern requires a carefully considered synthetic strategy to ensure high regioselectivity and overall yield. This guide provides a detailed analysis of the primary synthetic routes, focusing on the selection of optimal starting materials and the underlying chemical principles that govern the transformations. We will explore two principal pathways: the directed ortho-metalation and subsequent carboxylation of a pre-functionalized anisole derivative, and the oxidation of a substituted toluene precursor. This document is intended for researchers, chemists, and process development scientists engaged in organic synthesis.

Retrosynthetic Analysis and Core Strategic Considerations

The synthesis of a polysubstituted benzene ring like this compound hinges on the controlled introduction of functional groups in the correct positions. A retrosynthetic analysis reveals two logical disconnections, which form the basis of our primary synthetic strategies.

Strategy A: Carboxylation of an Arylmetal Intermediate This approach involves the late-stage introduction of the carboxylic acid group onto an aromatic ring that already possesses the required chloro, fluoro, and methoxy substituents. This is typically achieved by forming a potent organometallic nucleophile (an aryllithium or Grignard reagent) and quenching it with carbon dioxide.

Strategy B: Side-Chain Oxidation This alternative strategy involves constructing the substituted aromatic ring with a methyl group in place of the final carboxylic acid. The synthesis concludes with the oxidation of this methyl group.

Below is a logical diagram illustrating these two primary retrosynthetic approaches.

Caption: Workflow for the ortho-metalation/carboxylation pathway.

Synthesis of the Anisole Starting Material

While 2-chloro-6-fluoroanisole is commercially available, its synthesis from more fundamental precursors is straightforward. A common method is the methylation of 2-chloro-6-fluorophenol.

-

Reaction: 2-chloro-6-fluorophenol is treated with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.[1] This is a classic Williamson ether synthesis.

Alternative Pathway: Oxidation of 2-Chloro-6-fluoro-3-methoxytoluene

An alternative industrial-scale approach involves the oxidation of a toluene derivative. This method benefits from the robustness of benzylic oxidation but requires a more complex starting material.

Key Starting Material: 2-Chloro-6-fluoro-3-methoxytoluene

This starting material already contains the complete substitution pattern on the aromatic ring, with a methyl group acting as a masked carboxylic acid. This compound is less common commercially than 2-chloro-6-fluoroanisole.

Oxidation Protocol

The conversion of the methyl group to a carboxylic acid is a standard transformation.

Experimental Protocol: Benzylic Oxidation

-

Reaction Setup: 2-Chloro-6-fluoro-3-methoxytoluene is dissolved in a suitable solvent system, often aqueous pyridine or a mixture of t-butanol and water.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise while monitoring the temperature to control the exothermic reaction. The mixture is typically heated to reflux for several hours until the reaction is complete (indicated by the disappearance of the purple permanganate color).

-

Work-up: The reaction is cooled, and the manganese dioxide (MnO₂) byproduct is filtered off. The filtrate is then acidified with a strong acid (e.g., HCl), causing the desired benzoic acid to precipitate.

-

Purification: The solid product is collected by filtration, washed with cold water, and can be recrystallized to achieve high purity.

This oxidation method is also applicable to the synthesis of related compounds, such as converting 2-chloro-6-fluorotoluene into 2-chloro-6-fluorobenzaldehyde, which can then be further oxidized to the corresponding benzoic acid.[2][3]

Summary of Key Starting Materials

The selection of the optimal starting material is a critical decision based on cost, availability, and the desired scale of the synthesis.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 2-Chloro-6-fluoroanisole | 2009-84-9 | C₇H₆ClFO | 160.57 | Primary precursor for ortho-metalation pathway |

| 2-Chloro-6-fluorophenol | 2040-90-6 | C₆H₄ClFO | 146.55 | Precursor for 2-chloro-6-fluoroanisole |

| 2-Chloro-6-fluoro-3-methoxytoluene | 261762-79-2 | C₈H₈ClFO | 174.60 [4] | Precursor for side-chain oxidation pathway |

| 3-Chloro-5-fluorophenol | 202982-70-5 | C₆H₄ClFO | 146.55 [5] | A potential precursor for multi-step syntheses [6][7] |

| 2-Chloro-6-fluorotoluene | 443-83-4 | C₇H₆ClF | 144.57 [8] | A foundational building block for precursors |

Conclusion

For the synthesis of this compound, the directed ortho-metalation of 2-chloro-6-fluoroanisole followed by carboxylation stands out as the most precise and efficient method, particularly for laboratory and small-scale production. This pathway offers excellent regiochemical control, avoiding the formation of unwanted isomers. For larger-scale industrial applications, the oxidation of a 2-chloro-6-fluoro-3-methoxytoluene precursor may be considered, although the synthesis of this starting material is more complex. The ultimate choice of starting material will depend on a thorough evaluation of process economics, scalability, and supplier availability.

References

-

This compound (C8H6ClFO3) . PubChemLite. Available at: [Link]

- CN104151157A - Preparation method of methoxybenzoic acid. Google Patents.

-

3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 . PubChem. Available at: [Link]

-

2-Chloro-6-fluorotoluene . Wikipedia. Available at: [Link]

-

2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure. Available at: [Link]

- CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid. Google Patents.

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid . ResearchGate. Available at: [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.

- WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene. Google Patents.

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

- CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2 .... Google Patents.

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . ResearchGate. Available at: [Link]

-

Carbon-11 carboxylation of trialkoxysilane and trimethylsilane derivatives using [11C]CO2 . Chemical Communications (RSC Publishing). Available at: [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid . Semantic Scholar. Available at: [Link]

-

2-Chloro-4-fluoro-3-methoxy-1-methylbenzene | C8H8ClFO | CID 2773658 . PubChem. Available at: [Link]

Sources

- 1. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. 2-Chloro-4-fluoro-3-methoxy-1-methylbenzene | C8H8ClFO | CID 2773658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-fluorophenol | C6H4ClFO | CID 2773713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-CHLORO-5-FLUOROPHENOL | 202982-70-5 [chemicalbook.com]

- 7. 3-Chloro-5-fluorophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]

A Technical Guide to Elucidating the Mechanism of Action of Novel 6-Chloro-2-fluoro-3-methoxybenzoic Acid Derivatives

Abstract

The 6-chloro-2-fluoro-3-methoxybenzoic acid scaffold is a versatile chemical starting point, utilized in the synthesis of complex molecules for both agricultural and pharmaceutical applications.[1] Its unique substitution pattern of halogen and methoxy groups provides a foundation for creating derivatives with significant biological activity.[2] When a novel derivative demonstrates promising therapeutic potential, such as anticancer effects, a rigorous and systematic investigation into its mechanism of action (MoA) is paramount for further development. Misattributing a compound's efficacy to a presumed target without empirical validation is a common pitfall that can derail drug discovery programs.[3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate, characterize, and validate the MoA of novel this compound derivatives. We present a phased, field-proven approach, moving from broad phenotypic characterization to specific molecular target identification and pathway analysis. This document details the causality behind experimental choices, provides step-by-step protocols for key assays, and offers templates for data presentation and visualization to ensure scientific integrity and accelerate the translation of promising compounds from the bench to preclinical studies.

Part 1: The Strategic Imperative of MoA Elucidation

The this compound Scaffold

Benzoic acid derivatives are foundational in medicinal chemistry. The specific scaffold, this compound, offers several advantageous features for synthetic chemists. The electron-withdrawing properties of the chlorine and fluorine atoms can influence the acidity of the carboxylic acid group and modulate the electronic landscape of the aromatic ring, while the methoxy group can impact solubility and metabolic stability. This combination of functional groups allows for selective and directed chemical reactions, making it a valuable building block for creating diverse libraries of compounds for biological screening.[1]

Why a Rigorous MoA Investigation is Non-Negotiable

Identifying a "hit" compound with potent activity in an initial screen is only the first step. A deep understanding of its MoA is critical for several reasons:

-

Target Validation: It confirms that the compound engages the intended molecular target to produce a therapeutic effect, a cornerstone of targeted therapy.

-

Predicting Efficacy and Resistance: Knowing the pathway a compound inhibits allows for the identification of biomarkers to select patient populations most likely to respond. It also helps anticipate potential mechanisms of drug resistance, such as pathway rewiring.[4]

-

Safety and Toxicology: A comprehensive MoA study, including identifying off-target effects, is crucial for predicting potential side effects and toxicity. Many potent compounds fail in later stages due to unforeseen toxicity stemming from unintended molecular interactions.[3]

-

Intellectual Property: A well-defined MoA strengthens patent applications and provides a significant competitive advantage.

The assumption that a compound's cellular effect (e.g., cytotoxicity) is a direct consequence of inhibiting a predicted target from a cell-free assay is a leap of faith that must be experimentally verified.[3] This guide provides the framework for that verification.

Part 2: A Phased Framework for MoA Investigation

We propose a logical, multi-phase workflow to systematically dissect a compound's MoA. This process begins with a broad characterization of the compound's effect on cancer cells and progressively narrows the focus to identify and validate a specific molecular target.

Workflow for MoA Elucidation

Caption: Phased workflow for MoA investigation.

Phase 1: Characterizing the Phenotypic Response

The first step is to quantify the compound's overall effect on cancer cells. The goal is to understand its potency and the nature of its cellular impact—does it stop cell growth (cytostatic) or does it kill cells (cytotoxic)?

This assay measures the metabolic activity of cells, which serves as a proxy for the number of viable cells.[5] A reduction in signal indicates either cell death or an inhibition of proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the this compound derivative (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[6]

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

All quantitative data should be summarized for easy comparison.

| Cell Line | Cancer Type | Derivative A (IC50, µM) | Derivative B (IC50, µM) |

| MCF-7 | Breast (ER+) | 1.25 | 15.8 |

| MDA-MB-231 | Breast (Triple-Negative) | 0.98 | 12.3 |

| A549 | Lung | 2.50 | > 50 |

| HCT116 | Colon | 1.75 | 22.5 |

Table 1: Example IC50 data for two hypothetical derivatives across various cancer cell lines. This data helps identify sensitive cell lines for further study.

If the compound reduces cell viability, the next logical step is to determine if it induces apoptosis (programmed cell death). During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7] PI is a fluorescent DNA intercalator that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells.[8]

-

Treatment: Treat cells in a 6-well plate with the compound at concentrations around its IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Part 3: Identifying the Molecular Target

With a confirmed cytotoxic or cytostatic phenotype, the investigation moves to identify the specific molecular target. Kinase inhibition is a prevalent mechanism for modern anticancer drugs, making it a strong starting hypothesis.[9][10]

Hypothesis-Driven Approach: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of cancer.[11] A logical next step is to screen the active derivative against a panel of purified kinases.

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. noblelifesci.com [noblelifesci.com]

- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

"literature review of 6-Chloro-2-fluoro-3-methoxybenzoic acid"

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methoxybenzoic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a polysubstituted aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique arrangement of chloro, fluoro, and methoxy functional groups on a benzoic acid scaffold imparts a distinct combination of steric and electronic properties. This makes it a valuable precursor for synthesizing complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The fluorine and chlorine atoms can modulate properties like lipophilicity, metabolic stability, and binding affinity, while the methoxy and carboxylic acid groups provide key handles for synthetic transformations.[1][2] This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile